

Application Notes and Protocols: PX-866-17OH and Radiotherapy Combination

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Compound of Interest

Compound Name: **PX-866-17OH**

Cat. No.: **B593762**

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These application notes provide a detailed overview of preclinical studies investigating the combination of **PX-866-17OH** (sonolisib), a potent phosphoinositide 3-kinase (PI3K) inhibitor, with radiotherapy. The provided protocols and data are intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical mediator of cell proliferation, survival, and motility, and its aberrant activation is a common feature in many human cancers.^{[1][2]} PX-866, a semi-synthetic viridin and an irreversible inhibitor of Class I PI3K, has demonstrated significant antitumor activity in various preclinical models.^[3] As a wortmannin analog, PX-866 exhibits improved metabolic stability and reduced toxicity.^{[3][4]} Preclinical evidence suggests that PX-866 can enhance the antitumor effects of radiotherapy, offering a promising combination strategy to improve treatment outcomes.^{[1][5]} This document summarizes the key findings and experimental methodologies from these combination studies.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on the combination of PX-866 and radiotherapy.

Table 1: In Vivo Antitumor Activity of PX-866 in Combination with Radiotherapy in OvCar-3 Human Ovarian Cancer Xenografts

Treatment Group	Mean Tumor Volume (mm ³) at Day X	Tumor Growth Inhibition (%)	Log Cell Kill
Control	Data not available	-	-
PX-866 alone	Data not available	Data not available	Up to 1.2
Radiotherapy alone	Data not available	Data not available	Data not available
PX-866 + Radiotherapy	Data not available	Potentiated	Increased

Note: Specific quantitative values for tumor volume and growth inhibition in the combination arm were not detailed in the available literature, which only states that PX-866 "increased the antitumor activity of... radiation treatment against OvCar-3 xenografts."[\[5\]](#)

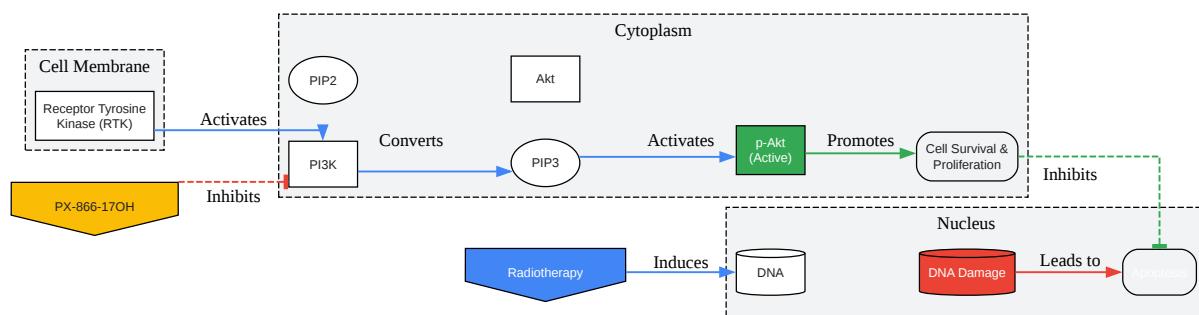
Table 2: In Vivo Antitumor Activity of Single-Agent PX-866 in Various Xenograft Models

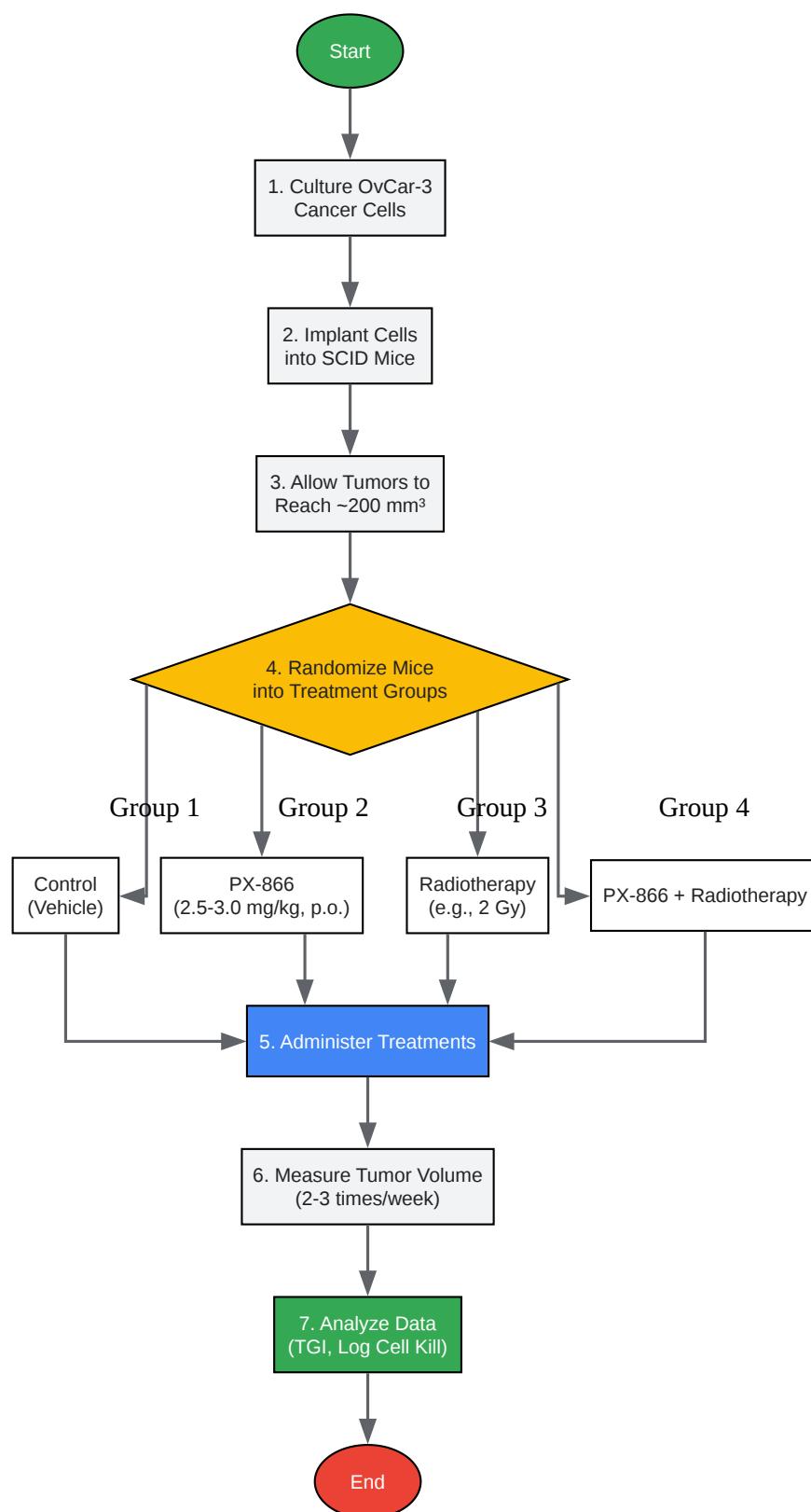
Cancer Type	Xenograft Model	PX-866 Dose	T/C (%)*	Response Category
Glioblastoma	U87 (subcutaneous)	Not specified	16	Antitumor
Glioblastoma	U87 (intracranial)	Not specified	-	Increased median survival
Ovarian Cancer	OvCar-3	Not specified	Up to 1.2 log cell kill	Antitumor
Lung Cancer	A-549	Not specified	Up to 1.2 log cell kill	Antitumor

*T/C (%) refers to the relative growth of treated tumors compared to control tumors. A T/C < 35% is considered significant antitumor activity.[\[3\]](#) Data for intracranial model is presented as survival increase.[\[4\]](#)

Signaling Pathway

The combination of PX-866 and radiotherapy targets the PI3K/Akt pathway to enhance tumor cell killing. PX-866 inhibits PI3K, which in turn prevents the phosphorylation and activation of Akt. This inhibition of a key survival pathway is thought to sensitize cancer cells to the DNA-damaging effects of ionizing radiation.



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